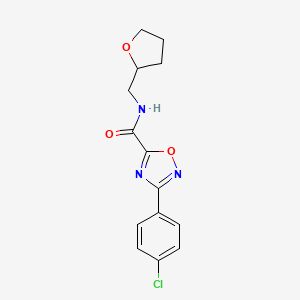
(1,3-benzodioxol-5-ylmethyl)(2,4-dichlorobenzyl)amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-benzodioxol-5-ylmethyl)(2,4-dichlorobenzyl)amine hydrochloride, also known as BDAA, is a novel compound that has been the focus of scientific research due to its potential therapeutic applications. BDAA is a small molecule that has been synthesized using various methods, and its mechanism of action has been studied to understand its physiological and biochemical effects.
Wirkmechanismus
(1,3-benzodioxol-5-ylmethyl)(2,4-dichlorobenzyl)amine hydrochloride's mechanism of action is not fully understood, but it has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). This compound has also been shown to induce apoptosis in cancer cells by activating caspases. These mechanisms contribute to this compound's anti-inflammatory, anti-tumor, and anti-viral properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and suppressing viral replication. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. These effects are attributed to this compound's ability to modulate various signaling pathways and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
(1,3-benzodioxol-5-ylmethyl)(2,4-dichlorobenzyl)amine hydrochloride has several advantages for lab experiments, including its small molecular size, ease of synthesis, and potential therapeutic applications. However, this compound's mechanism of action is not fully understood, and its efficacy and safety in humans have not been established. Therefore, further research is needed to determine the optimal dosage, safety, and efficacy of this compound.
Zukünftige Richtungen
The potential therapeutic applications of (1,3-benzodioxol-5-ylmethyl)(2,4-dichlorobenzyl)amine hydrochloride are vast, and there are several future directions for research. One direction is to study the efficacy of this compound in combination with other drugs for the treatment of cancer and viral infections. Another direction is to study the effects of this compound on other neurological diseases, such as Parkinson's disease. Additionally, further research is needed to determine the optimal dosage, safety, and efficacy of this compound in humans. Overall, this compound has the potential to be a promising therapeutic agent for various diseases, and further research is needed to fully understand its mechanism of action and therapeutic potential.
Synthesemethoden
(1,3-benzodioxol-5-ylmethyl)(2,4-dichlorobenzyl)amine hydrochloride can be synthesized using various methods, including the reaction of 2,4-dichlorobenzylamine and 1,3-benzodioxole-5-carbaldehyde in the presence of a reducing agent. Another method involves the reaction of 2,4-dichlorobenzylamine and 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent. These methods have been optimized to achieve high yields of this compound.
Wissenschaftliche Forschungsanwendungen
(1,3-benzodioxol-5-ylmethyl)(2,4-dichlorobenzyl)amine hydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been tested in vitro and in vivo for its efficacy against various diseases, including cancer and viral infections. This compound has also been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(2,4-dichlorophenyl)methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2.ClH/c16-12-3-2-11(13(17)6-12)8-18-7-10-1-4-14-15(5-10)20-9-19-14;/h1-6,18H,7-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVDQHYUDLEAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=C(C=C(C=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-3-(6-methyl-2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B5349570.png)
![(3'R*,4'R*)-1'-[(2E)-3-phenyl-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5349578.png)
![N-[2-(methylamino)ethyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5349579.png)
![methyl 4-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]carbonohydrazonoyl}benzoate](/img/structure/B5349580.png)
![3-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B5349585.png)
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-2-hydroxyacetamide](/img/structure/B5349589.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B5349596.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5349603.png)
![2-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methoxyphenol](/img/structure/B5349611.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-isonicotinoylpiperidine-4-carboxylic acid](/img/structure/B5349613.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-[(1-methyl-1H-imidazol-2-yl)methyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5349634.png)

![2-(4-fluorophenyl)-4-{[1-(methoxymethyl)cyclobutyl]carbonyl}morpholine](/img/structure/B5349660.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5349661.png)